

Application Notes and Protocols: Mo-Catalyzed Oxidative Cleavage of Cyclobutane-1,2-diols

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Compound of Interest

Compound Name: Cyclobutane-1,2-diol

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This document provides detailed application notes and experimental protocols for the molybdenum-catalyzed oxidative cleavage of **cis-cyclobutane-1,2-diols** to yield valuable 1,4-dicarbonyl compounds. This methodology presents an efficient and clean synthesis route using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.

Application Notes

The molybdenum-catalyzed oxidative cleavage of **cyclobutane-1,2-diols** is a robust method for the synthesis of 1,4-ketoaldehydes and 1,4-diketones, which are important precursors for various heterocyclic compounds and functionalized cyclopentenones.^{[1][2]} The reaction is characterized by its high yields, clean conversion, and the use of a commercially available and stable molybdenum catalyst.

Catalyst: The preferred catalyst is dichlorodioxomolybdenum(VI) complexed with DMSO, $[\text{MoO}_2\text{Cl}_2(\text{dmsO})_2]$.

Oxidant and Solvent: DMSO serves as both the reaction solvent and the terminal oxidant in this transformation, offering a mild and effective oxidizing medium.^{[1][2][3]}

Substrate Scope: The protocol is particularly effective for **cis-cyclobutane-1,2-diols**. The trans-isomers require significantly higher temperatures for cleavage.^[3] A variety of substituents on

the cyclobutane ring are well-tolerated, including alkyl, benzyl, aryl, and alkynyl groups, leading to a diverse range of 1,4-dicarbonyl products.[4]

Reaction Conditions: The reaction can be performed under either microwave irradiation for rapid synthesis (typically 10 minutes at 90°C) or conventional heating (1 hour at 90°C) with comparable high yields.[4][5] The products are often obtained in pure form directly from the reaction mixture, simplifying the purification process.[4]

Mechanism Overview: The proposed mechanism involves the initial reaction of the molybdenum(VI) catalyst with the **cyclobutane-1,2-diol** to form a diolate complex.[2] This is followed by an oxidative cleavage of the glycolate ligand by the Mo(VI) center, which results in the formation of a reduced oxomolybdenum(IV) species and the desired 1,4-dicarbonyl compound.[2] The catalytic cycle is completed by the re-oxidation of the Mo(IV) species by DMSO.

Data Presentation

Table 1: Mo-Catalyzed Oxidative Cleavage of Various cis-Cyclobutane-1,2-diols[4]

Entry	R ¹	R ²	Product	Yield (%)
1	Ph	H	4-Oxo-4-phenylbutanal	>95
2	4-MeOC ₆ H ₄	H	4-(4-Methoxyphenyl)-4-oxobutanal	>95
3	4-FC ₆ H ₄	H	4-(4-Fluorophenyl)-4-oxobutanal	>95
4	Thiophen-2-yl	H	4-Oxo-4-(thiophen-2-yl)butanal	>95
5	n-Hex	H	4-Oxodecanal	>95
6	Bn	H	4-Oxo-5-phenylpentanal	>95
7	Ph	Me	1-Phenylpentane-1,4-dione	>95
8	Ph	Ph	1,4-Diphenylbutane-1,4-dione	>95
9	Hex-1-yn-1-yl	H	4-Oxodec-5-ynal	>95

Reactions were conducted in DMSO-d₆ under microwave irradiation at 90°C for 10 minutes. Yields were determined by ¹H NMR analysis of the crude reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of cis-Cyclobutane-1,2-diols

The starting **cis-cyclobutane-1,2-diols** can be synthesized via nucleophilic addition to 2-hydroxycyclobutanone, which is readily prepared from commercially available 1,2-

bis(trimethylsilyloxy)cyclobutene.[3]

Materials:

- 2-Hydroxycyclobutanone
- Appropriate organolithium or Grignard reagent (e.g., phenyllithium, benzylmagnesium chloride)
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve 2-hydroxycyclobutanone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to -78°C in a dry ice/acetone bath.
- Slowly add the organometallic reagent (1.2 eq) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
- Quench the reaction by the slow addition of saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers. The cis-diol is typically the major isomer.

Protocol 2: Mo-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diols

Materials:

- cis-**Cyclobutane-1,2-diol**
- Dichlorodioxomolybdenum(VI)-DMSO complex ($[\text{MoO}_2\text{Cl}_2(\text{dmsO})_2]$)
- Anhydrous dimethyl sulfoxide (DMSO)
- Microwave vial or round-bottom flask

Procedure using Microwave Irradiation:

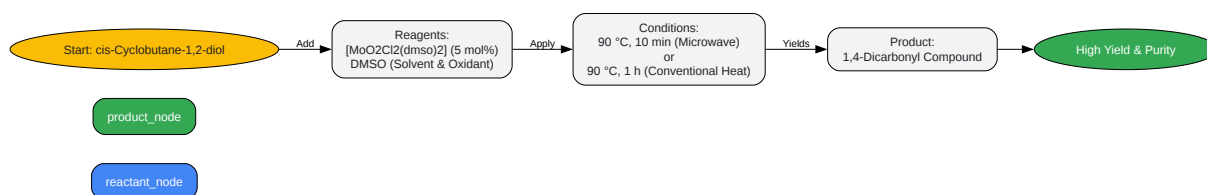
- To a microwave vial, add the cis-**cyclobutane-1,2-diol** (1.0 eq) and the molybdenum catalyst ($[\text{MoO}_2\text{Cl}_2(\text{dmsO})_2]$, 0.05 eq).
- Add anhydrous DMSO (to achieve a desired concentration, e.g., 0.2 M).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 90°C for 10 minutes.
- After cooling, the resulting solution containing the 1,4-dicarbonyl product can be used directly for subsequent reactions or analyzed. The high purity often negates the need for further purification.^[4]

Procedure using Conventional Heating:

- In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the cis-**cyclobutane-1,2-diol** (1.0 eq) and the molybdenum catalyst ($[\text{MoO}_2\text{Cl}_2(\text{dmsO})_2]$, 0.05 eq) in anhydrous DMSO.
- Heat the reaction mixture in an oil bath at 90°C for 1 hour.

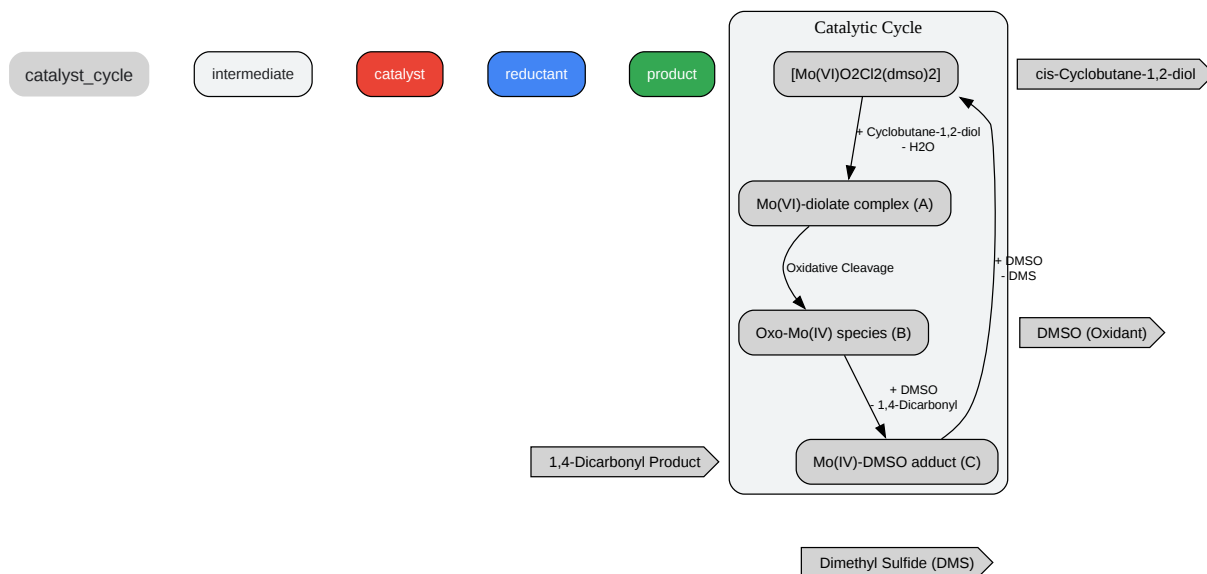
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature. The product solution can be used directly or worked up if necessary.

Visualizations



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Caption: Experimental workflow for the Mo-catalyzed oxidative cleavage.



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Caption: Proposed mechanism for the Mo-catalyzed oxidative cleavage.[2]

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References

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